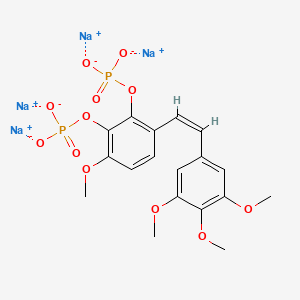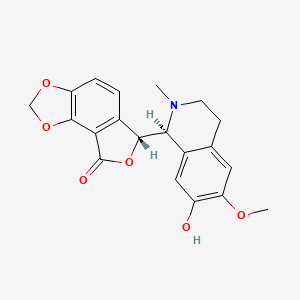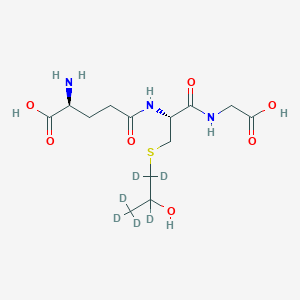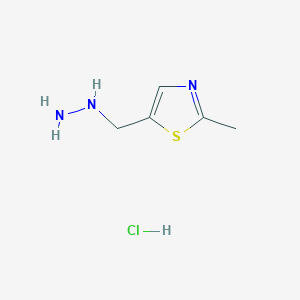
Combretastatin A-1 phosphate (tetrasodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Combretastatin A-1 phosphate (tetrasodium) is a prodrug of Combretastatin A-1, a potent microtubule polymerization inhibitor. This compound is derived from the bark of the South African bush willow, Combretum caffrum. It is known for its strong anti-tumor and anti-vascular properties, making it a significant compound in cancer research and treatment .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Combretastatin A-1-Phosphat (Tetranatriumsalz) umfasst mehrere Schritte:
Synthese von Combretastatin A-1: Combretastatin A-1 wird zunächst durch Reaktion geeigneter Ausgangsmaterialien unter wasserfreien Bedingungen in einem aprotischen polaren Lösungsmittel synthetisiert.
Phosphorylierung: Das synthetisierte Combretastatin A-1 wird dann unter Verwendung von Dialkyl-oxyl-phosphorylchlorid oder Brom in Gegenwart eines säurebindenden Mittels phosphoryliert.
Salifizierung: Der resultierende Combretastatin A-1-Phosphatesther wird in einem polaren organischen Lösungsmittel gelöst, um Radikale zu entfernen, gefolgt von der Salifizierung mit Natriummethoxid, um das Tetranatriumsalz zu erhalten
Industrielle Produktionsverfahren: Die industrielle Produktion von Combretastatin A-1-Phosphat (Tetranatriumsalz) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Kosteneffizienz optimiert, um die effiziente Nutzung der Ausgangsmaterialien zu gewährleisten und die Produktionskosten zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Combretastatin A-1-Phosphat (Tetranatriumsalz) durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes, oft unter Verwendung von Nukleophilen oder Elektrophilen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Combretastatin A-1-Phosphat (Tetranatriumsalz) hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung von Mikrotubuli-Polymerisationsinhibitoren und deren Mechanismen verwendet.
Biologie: Es wird verwendet, um Zellteilung und Mikrotubuli-Dynamik zu untersuchen.
Medizin: Es wird auf seine Antitumor-Eigenschaften und seine potenzielle Verwendung in der Krebstherapie untersucht. .
Industrie: Es wird bei der Entwicklung von Krebsmedikamenten und anderen therapeutischen Mitteln eingesetzt
5. Wirkmechanismus
Combretastatin A-1-Phosphat (Tetranatriumsalz) übt seine Wirkungen aus, indem es an die Colchicin-Bindungsstelle von Tubulin bindet, einem Protein, das Mikrotubuli bildet. Diese Bindung hemmt die Tubulin-Polymerisation, was zur Störung der Mikrotubuli-Dynamik führt. Daher stört die Verbindung die Zellteilung und induziert Apoptose (programmierter Zelltod) in Krebszellen. Zusätzlich hemmt es den Wnt/β-Catenin-Signalweg durch Tubulin-Depolymerisations-vermittelte AKT-Deaktivierung .
Wirkmechanismus
Combretastatin A-1 phosphate (tetrasodium) exerts its effects by binding to the colchicine-binding site of tubulin, a protein that forms microtubules. This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. As a result, the compound interferes with cell division and induces apoptosis (programmed cell death) in cancer cells. Additionally, it inhibits the Wnt/β-catenin pathway through tubulin depolymerization-mediated AKT deactivation .
Vergleich Mit ähnlichen Verbindungen
Combretastatin A-1-Phosphat (Tetranatriumsalz) gehört zur Combretastatin-Familie, die mehrere ähnliche Verbindungen umfasst:
Combretastatin A-4: Das potenteste natürlich vorkommende Combretastatin, bekannt für seine starken Antitumor-Eigenschaften.
Combretastatin B-1: Ein weiteres starkes zytotoxisches Mittel mit ähnlichen Wirkmechanismen.
Ombrabulin: Ein Analogon von Combretastatin A-4, das derzeit in klinischen Studien untersucht wird .
Einzigartigkeit: Combretastatin A-1-Phosphat (Tetranatriumsalz) ist einzigartig aufgrund seiner starken antivaskulären Wirkungen, die es besonders effektiv bei der Unterbrechung der Blutversorgung von Tumoren machen. Diese Eigenschaft unterscheidet es von anderen Combretastatinen und erhöht sein Potenzial als Antikrebsmittel .
Eigenschaften
Molekularformel |
C18H18Na4O12P2 |
|---|---|
Molekulargewicht |
580.2 g/mol |
IUPAC-Name |
tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;; |
InChI-Schlüssel |
NRKFVEPAQNCYNJ-YGGCHVFLSA-J |
Isomerische SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)
![[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)



![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)

![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)
![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)


![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
